3,5-Dichloro-2-(difluoromethyl)pyrazine
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Overview
Description
3,5-Dichloro-2-(difluoromethyl)pyrazine is a chemical compound with the molecular formula C5H2Cl2F2N2 It belongs to the pyrazine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-(difluoromethyl)pyrazine can be achieved through several methods. One common approach involves the reaction of 3,5-dichloropyrazine with difluoromethylating agents under controlled conditions. The reaction typically requires the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-(difluoromethyl)pyrazine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and nucleophiles such as amines or thiols. Typical conditions involve the use of a base, such as sodium hydroxide, and a polar aprotic solvent like acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazines, while oxidation and reduction reactions can produce different oxidation states and reduced forms of the compound.
Scientific Research Applications
3,5-Dichloro-2-(difluoromethyl)pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored as a potential lead compound in drug discovery programs. Its structural features are modified to enhance its pharmacological properties.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives find applications in agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-(difluoromethyl)pyrazine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s difluoromethyl group can enhance its binding affinity and selectivity towards certain targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-2-(trifluoromethyl)pyrazine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
3,5-Dichloro-2-(difluoromethyl)pyridine: Contains a pyridine ring instead of a pyrazine ring.
2,5-Dichloro-3-(difluoromethyl)pyridine: Another pyridine derivative with similar substituents.
Uniqueness
3,5-Dichloro-2-(difluoromethyl)pyrazine is unique due to its specific substitution pattern and the presence of both chlorine and difluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications. Its reactivity and potential biological activity set it apart from other similar compounds, providing opportunities for further research and development.
Properties
Molecular Formula |
C5H2Cl2F2N2 |
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Molecular Weight |
198.98 g/mol |
IUPAC Name |
3,5-dichloro-2-(difluoromethyl)pyrazine |
InChI |
InChI=1S/C5H2Cl2F2N2/c6-2-1-10-3(5(8)9)4(7)11-2/h1,5H |
InChI Key |
HKEANNUVTWOELZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)C(F)F)Cl)Cl |
Origin of Product |
United States |
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